molecular formula C15H14Br2O B8350346 1,3-Bis(3-bromophenyl)propan-2-ol

1,3-Bis(3-bromophenyl)propan-2-ol

Cat. No. B8350346
M. Wt: 370.08 g/mol
InChI Key: QTZQLMLPWBTZOY-UHFFFAOYSA-N
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Patent
US07816531B2

Procedure details

7.6 g (200 mmol) of sodium tetrahydridoborate were added at 0° C. to a solution of 36.8 g (100 mmol) of bis(3-bromobenzyl)ketone in a mixture of 500 ml of THF, 200 ml of isopropanol and 3 ml of acetic acid, and the mixture was stirred at 0° C. for a further 3 h. The ice bath was subsequently removed, and the mixture was stirred at room temperature for a further 12 h. After addition of 300 ml of saturated ammonium chloride solution, the organic phase was separated off, and the aqueous phase was extracted twice with 100 ml of dichloromethane. The combined organic phases were washed once with 500 ml of saturated sodium chloride solution and then freed from the solvent mixture in vacuo, giving 34.9 g (94 mmol), corresponding to 94.3% of theory, of the product in the form of an oil, 97% according to 1H-NMR, which were reacted further without purification.
Quantity
7.6 g
Type
reactant
Reaction Step One
Name
bis(3-bromobenzyl)ketone
Quantity
36.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[Br:3][C:4]1[CH:5]=[C:6]([CH:18]=[CH:19][CH:20]=1)[CH2:7][C:8]([CH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([Br:17])[CH:12]=1)=[O:9].C(O)(C)C.C(O)(=O)C>C1COCC1>[Br:3][C:4]1[CH:5]=[C:6]([CH2:7][CH:8]([OH:9])[CH2:10][C:11]2[CH:16]=[CH:15][CH:14]=[C:13]([Br:17])[CH:12]=2)[CH:18]=[CH:19][CH:20]=1 |f:0.1|

Inputs

Step One
Name
Quantity
7.6 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
bis(3-bromobenzyl)ketone
Quantity
36.8 g
Type
reactant
Smiles
BrC=1C=C(CC(=O)CC2=CC(=CC=C2)Br)C=CC1
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)(C)O
Name
Quantity
3 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
500 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 0° C. for a further 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ice bath was subsequently removed
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for a further 12 h
Duration
12 h
ADDITION
Type
ADDITION
Details
After addition of 300 ml of saturated ammonium chloride solution
CUSTOM
Type
CUSTOM
Details
the organic phase was separated off
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted twice with 100 ml of dichloromethane
WASH
Type
WASH
Details
The combined organic phases were washed once with 500 ml of saturated sodium chloride solution
CUSTOM
Type
CUSTOM
Details
giving 34.9 g (94 mmol)
CUSTOM
Type
CUSTOM
Details
were reacted further without purification

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
BrC=1C=C(C=CC1)CC(CC1=CC(=CC=C1)Br)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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